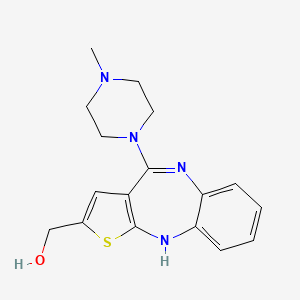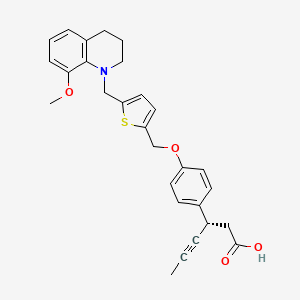
M133
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M133 is a selective histone deacetylase HDAC1 and HDAC2 inhibitor and potent antitumor agent.
Wissenschaftliche Forschungsanwendungen
1. Gene Therapy and Biomedical Research
M133-specific Tregs (regulatory T cells) have been identified in the brains of mice with coronavirus-induced encephalitis. These Tregs inhibit the proliferation and migration of conventional CD4 T cells, reduce microglia activation, and decrease mortality and morbidity without affecting virus clearance, offering insights for potential therapeutic applications in immunopathological diseases in infectious settings (Zhao, Zhao, & Perlman, 2014).
2. Virology
Research on the influenza A virus M1 protein has shown its critical role in viral replication. Studies indicate that mutations in the M1 gene can result in reduced viral replication and attenuated viral strains, suggesting potential avenues for vaccine development (Liu & Ye, 2005).
3. Molecular Biology
Studies have explored the role of the M1 protein of influenza A virus in virus assembly. The M2 protein cytoplasmic tail, which binds to the M1 protein, is crucial for the formation of infectious virus particles. This highlights the importance of the M2-M1 interaction in the virus lifecycle (McCown & Pekosz, 2006).
4. Immunology
The IL-33/ST2 axis, involving M1 macrophages, affects tumor growth by regulating mitophagy and reprogramming macrophage polarization. This discovery can contribute to the development of new cancer immunotherapies targeting the IL-33/ST2 axis (Xu et al., 2020).
5. Neuroscience
Research in neuroscience has explored the role of M1 and M2 microglia, questioning their existence and suggesting that terminology suggesting established microglial polarization pathways may hinder research progress (Ransohoff, 2016).
Eigenschaften
CAS-Nummer |
2127411-61-2 |
|---|---|
Produktname |
M133 |
Molekularformel |
C23H24N4OS2 |
Molekulargewicht |
436.59 |
IUPAC-Name |
4-((2-Aminophenyl)carbamoyl)benzyl ethyl(pyridin-4-ylmethyl)carbamodithioate |
InChI |
InChI=1S/C23H24N4OS2/c1-2-27(15-17-11-13-25-14-12-17)23(29)30-16-18-7-9-19(10-8-18)22(28)26-21-6-4-3-5-20(21)24/h3-14H,2,15-16,24H2,1H3,(H,26,28) |
InChI-Schlüssel |
FFGSLXUZHVBGFN-UHFFFAOYSA-N |
SMILES |
S=C(SCC1=CC=C(C(NC2=CC=CC=C2N)=O)C=C1)N(CC)CC3=CC=NC=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
M133; M 133; M-133 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



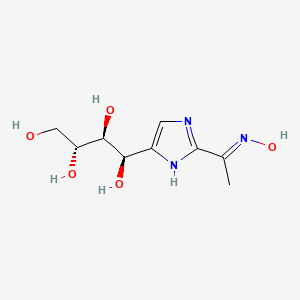
![[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate](/img/structure/B608707.png)
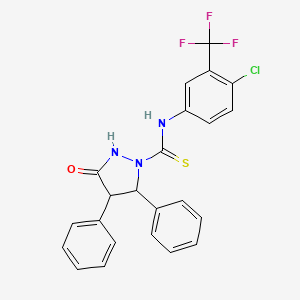
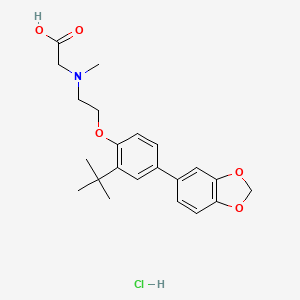

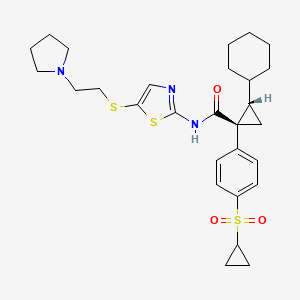
![(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzene-1-carbonyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B608717.png)
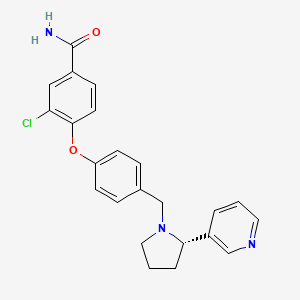
![4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine](/img/structure/B608723.png)
